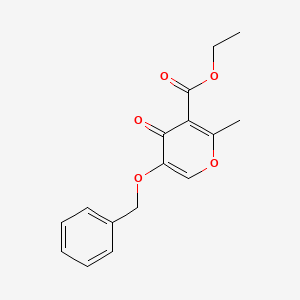

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC15820976

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O5 |

|---|---|

| Molecular Weight | 288.29 g/mol |

| IUPAC Name | ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate |

| Standard InChI | InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |

| Standard InChI Key | PXLOQRAILAUYLO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C |

Introduction

Structural and Physicochemical Properties

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate (molecular formula: C₁₅H₁₆O₅, molecular weight: 274.27 g/mol) belongs to the class of γ-pyranone derivatives. The compound’s structure comprises a six-membered pyran ring with substituents that confer distinct electronic and steric properties. Key structural features include:

-

Benzyloxy group (C₆H₅CH₂O-): Introduces aromaticity and hydrophobicity, facilitating interactions with biological targets.

-

Methyl group (CH₃): Enhances steric stability at position 2.

-

Ethyl carboxylate (COOEt): Provides a reactive site for further derivatization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₅ | |

| Molecular Weight | 274.27 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Melting Point | Not reported | — |

| Solubility | Soluble in organic solvents |

The compound’s canonical SMILES (CCOC(=O)C1=COC=C(C1=O)OCC2=CC=CC=C2) and InChIKey (DJKUTEOMCLKHDZ-UHFFFAOYSA-N) confirm its stereochemical configuration. Spectral characterization via IR and UV-Vis spectroscopy reveals absorption bands indicative of carbonyl (C=O, ~1740 cm⁻¹) and aromatic (C=C, ~1490–1580 cm⁻¹) groups .

Synthesis and Optimization

The synthesis of ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves multi-step reactions starting from furfuryl alcohol or related precursors. A common route includes:

-

Protection of hydroxyl groups: Benzylation of a hydroxypyran intermediate to introduce the benzyloxy moiety.

-

Oxidation: Conversion of primary alcohols to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or Ag₂O .

-

Esterification: Reaction with ethanol in the presence of acid catalysts to form the ethyl carboxylate .

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄ | 65–75 | High efficiency | Toxic byproducts |

| Silver Oxide | Ag₂O, H₂O | 50–60 | Mild conditions | Lower yield |

| Palladium-Catalyzed | Pd/C, O₂ | 70–80 | Environmentally friendly | Requires high-pressure O₂ |

Recent advances emphasize greener methodologies, such as palladium-catalyzed oxidations, to minimize environmental impact .

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by its ester and ketone functionalities, enabling diverse transformations:

-

Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid.

-

Nucleophilic substitution: The benzyloxy group can be replaced by amines or thiols to form amides or thioethers.

-

Ring-opening reactions: Treatment with nucleophiles (e.g., Grignard reagents) opens the pyran ring, yielding linear dihydroxyketones .

Table 3: Common Derivatives and Applications

| Derivative | Structure Modification | Application |

|---|---|---|

| Carboxylic Acid | COOEt → COOH | Antibiotic synthesis |

| Amide | COOEt → CONHR | Bioactive probes |

| Benzyl Ester | COOEt → COOBn | Polymer precursors |

Applications in Pharmaceutical Chemistry

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is a critical intermediate in the synthesis of Dolutegravir, an HIV integrase inhibitor. Its role involves:

-

Scaffold modification: Introducing substituents that enhance binding to viral integrase.

-

Bioisosteric replacement: Replacing the benzyloxy group with fluorinated analogs to improve metabolic stability.

Additionally, pyranone derivatives exhibit antimicrobial and antiviral activities, attributed to their ability to disrupt microbial cell membranes or inhibit viral replication enzymes .

Future Directions and Research Opportunities

Ongoing research aims to:

-

Develop enantioselective syntheses for chiral pyranone derivatives.

-

Explore the compound’s utility in cancer therapeutics via kinase inhibition.

-

Optimize synthetic routes using flow chemistry to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume